molecular formula C8H6O6 B13895318 2,4-Dihydroxybenzene-1,3-dicarboxylic acid CAS No. 22928-28-5

2,4-Dihydroxybenzene-1,3-dicarboxylic acid

Cat. No.: B13895318
CAS No.: 22928-28-5
M. Wt: 198.13 g/mol
InChI Key: YWJNJZBDYHRABW-UHFFFAOYSA-N
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Description

2,4-Dihydroxybenzene-1,3-dicarboxylic acid (C₈H₆O₈) is a substituted benzene derivative featuring two hydroxyl groups at positions 2 and 4, and two carboxylic acid groups at positions 1 and 3. The hydroxyl groups enhance hydrogen-bonding capacity and acidity compared to non-hydroxylated analogs, influencing reactivity in coordination polymers, metal-organic frameworks (MOFs), and pharmacological applications .

Properties

CAS No.

22928-28-5

Molecular Formula

C8H6O6

Molecular Weight

198.13 g/mol

IUPAC Name

2,4-dihydroxybenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C8H6O6/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14)

InChI Key

YWJNJZBDYHRABW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)C(=O)O)O

Origin of Product

United States

Preparation Methods

Hydroxylation of Benzoic Acid Derivatives

One classical approach to synthesizing 2,4-dihydroxybenzene-1,3-dicarboxylic acid involves the hydroxylation of benzoic acid derivatives. This method typically uses substituted benzoic acids as starting materials, which are selectively hydroxylated at the 2 and 4 positions under controlled reaction conditions involving specific solvents, temperatures, and catalysts. The reaction pathway is influenced by the electronic effects of substituents and the reaction environment to achieve the desired regioselectivity.

  • Reaction Conditions : Solvents such as aqueous or organic media with controlled pH; temperatures typically range from ambient to moderate heating.
  • Catalysts : Transition metal catalysts or enzymatic systems may be employed to facilitate selective hydroxylation.
  • Outcome : The method yields 2,4-dihydroxybenzene-1,3-dicarboxylic acid with moderate to good selectivity and yield, depending on the substrate and conditions.

Kolbe-Schmitt Carboxylation Reaction

A well-established synthetic route for aromatic dicarboxylic acids, including 2,4-dihydroxybenzene-1,3-dicarboxylic acid, is the Kolbe-Schmitt reaction. This method involves the carboxylation of phenolic sodium salts with carbon dioxide under high pressure and temperature.

  • Procedure :
    • The sodium salt of a dihydroxybenzene derivative (e.g., 2,4-dihydroxybenzene) is reacted with carbon dioxide gas.
    • The reaction is typically conducted in a high-boiling solvent such as 2-ethylhexanol.
    • Conditions include carbon dioxide pressure between 0.1 to 10 MPa and temperature ranges from 100 to 300 °C.
  • Purification :
    • After reaction completion, water is added to separate organic and aqueous layers.
    • Acidification of the aqueous layer precipitates the crude 2,4-dihydroxybenzene-1,3-dicarboxylic acid.
    • Further purification involves suspension washing, recrystallization, or reprecipitation using solvents like methanol, ethanol, or acetic acid.
  • Advantages :
    • High yield and purity can be achieved.
    • The method is scalable and uses relatively inexpensive reagents.
  • Equipment :
    • Autoclaves equipped with stirrers, temperature control, and gas introduction systems are preferred for safe and efficient reaction control.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations Reference
Hydroxylation of Benzoic Acid Derivatives Substituted benzoic acids, catalysts, solvents Moderate (varies) Selective hydroxylation possible Requires precise control
Kolbe-Schmitt Carboxylation Sodium salt of dihydroxybenzene, CO₂, 2-ethylhexanol, 100-300 °C, 0.1-10 MPa CO₂ pressure High (up to >90%) High yield, scalable, well-established Requires high pressure equipment
Oxidative Dimerization (CAN) Dialkyl acetone dicarboxylates, cerium(IV) ammonium nitrate, acetonitrile Moderate (40-60%) Mild conditions, less toxic oxidant Not directly for 2,4-dihydroxybenzene-1,3-dicarboxylic acid
Liquid Phase Oxidation of Xylene Xylene isomers, oxygen/air, acetic acid, 100-130 °C, 5-80 kg/cm² pressure High purity after purification Industrial scale, straightforward Produces isomer mixtures, less selective

Summary and Recommendations

The preparation of 2,4-dihydroxybenzene-1,3-dicarboxylic acid is best achieved by the Kolbe-Schmitt carboxylation method, which offers high yield and purity under controlled high-pressure CO₂ conditions. This method is supported by detailed procedural data and purification protocols ensuring product quality suitable for research and industrial applications.

Hydroxylation of benzoic acid derivatives provides an alternative but requires careful optimization for selectivity. Oxidative dimerization methods, while insightful, are more suited for related compounds and esters rather than the target acid itself.

Industrial oxidation of xylene isomers is less applicable for this specific compound due to selectivity issues but remains relevant for general benzene dicarboxylic acid production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce hydroquinones.

Scientific Research Applications

2,4-Dihydroxybenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural Isomers of Benzene-dicarboxylic Acids

The position of carboxylic acid groups on the benzene ring significantly impacts molecular geometry and functionality:

Compound Carboxylic Acid Positions Key Properties Applications
Benzene-1,2-dicarboxylic acid (Phthalic acid) 1,2 High solubility in polar solvents; forms anhydrides readily Polymer production, dyes
Benzene-1,3-dicarboxylic acid (Isophthalic acid) 1,3 Moderate solubility; forms linear coordination polymers with metals MOFs, polyesters
Benzene-1,4-dicarboxylic acid (Terephthalic acid) 1,4 High thermal stability; rigid linear structure PET plastics, MOFs

Key Differences :

  • 1,3-Isomer : The 1,3-substitution allows for angular coordination in MOFs, facilitating porous architectures .

Substituted Derivatives of Benzene-1,3-dicarboxylic Acid

Substituents on the benzene ring alter steric, electronic, and solubility properties:

Compound Substituents Properties Applications
5-Hydroxybenzene-1,3-dicarboxylic acid –OH at position 5 Enhanced hydrogen bonding; used in MOF synthesis Gas storage, catalysis
5-tert-Butylbenzene-1,3-dicarboxylic acid –C(CH₃)₃ at position 5 Bulky substituent reduces packing density; increases MOF porosity Selective gas adsorption
4-Bromobenzene-1,3-dicarboxylic acid –Br at position 4 Electron-withdrawing group stabilizes metal coordination Halogenated MOFs, photovoltaics

Comparison with 2,4-Dihydroxy Derivative :

  • Solubility : Hydroxyl groups improve aqueous solubility relative to alkyl or halogenated derivatives, critical for biological applications .

Cyclic and Heterocyclic Analogs

Cycloaliphatic and heterocyclic dicarboxylic acids exhibit distinct conformational flexibility:

Compound Structure Properties Applications
1-Aminocyclopentane-1,3-dicarboxylic acid Cyclopentane with –NH₂, –COOH Conformationally constrained; agonist for metabotropic glutamate receptors Neuropharmacology
Cyclohexane-1,3-dicarboxylic acid Cyclohexane with –COOH Rigid chair conformation; used in polyester synthesis Polymers, coatings
Benzothiophene-2,3-dicarboxylic acid Benzothiophene core Planar aromatic system with sulfur heteroatom; UV stability Environmental degradation studies

Key Insights :

  • Bioactivity: The 2,4-dihydroxy derivative’s aromaticity and hydroxyl groups may mimic flavonoids or tetrahydro-β-carbolines, which exhibit antioxidant properties .
  • Coordination Chemistry : Unlike cycloaliphatic analogs, the planar benzene ring in 2,4-dihydroxybenzene-1,3-dicarboxylic acid enables π-π stacking in supramolecular assemblies .

Pharmacologically Active Dicarboxylic Acids

Several dicarboxylic acids serve as bioactive molecules or intermediates:

Compound Bioactivity Mechanism
1-Aminocyclopentane-1,3-dicarboxylic acid Agonist for mGluR5 receptors; neuroprotective against glutamate toxicity Modulates phosphoinositide hydrolysis
Naphtho[2,3-f]quinoline-1,3-dicarboxylic acid Inhibits vesicular glutamate transporters Competitive binding to VGLUT
Tetrahydro-β-carboline-1,3-dicarboxylic acid Antioxidant; accumulates during aging Radical scavenging

Potential of 2,4-Dihydroxy Derivative:

  • The hydroxyl groups may enhance binding to glutamate receptors or antioxidant activity, similar to tetrahydro-β-carbolines .

Biological Activity

2,4-Dihydroxybenzene-1,3-dicarboxylic acid, also known as gentisic acid, is a compound with notable biological activities. This article reviews its biological activity based on diverse research findings, highlighting its antimicrobial, antiproliferative, and antioxidant properties.

Chemical Structure and Properties

2,4-Dihydroxybenzene-1,3-dicarboxylic acid features two hydroxyl groups and two carboxylic acid groups attached to a benzene ring. Its chemical structure allows it to participate in various biochemical interactions, making it a subject of interest in pharmacological studies.

Antimicrobial Activity

Research has demonstrated that derivatives of 2,4-dihydroxybenzoic acid exhibit significant antimicrobial properties. For instance, a study synthesized hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid and evaluated their antibacterial activities against various microorganisms. One compound exhibited a minimal inhibitory concentration (MIC) of 3.91 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Table 1: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives

CompoundTarget OrganismMIC (µg/mL)
18Staphylococcus aureus3.91
21Escherichia coli7.81
20Bacillus subtilis12.5

Antiproliferative Activity

The antiproliferative effects of compounds derived from 2,4-dihydroxybenzoic acid have been explored in various cancer cell lines. In vitro studies showed that certain derivatives selectively inhibited the proliferation of cancer cells with low IC50 values. For example, one compound demonstrated an IC50 value of 0.77 µM against LN-229 glioblastoma cells .

Table 2: Antiproliferative Effects of Selected Compounds

CompoundCancer Cell LineIC50 (µM)
21LN-2290.77
18HepG21.50
19H15632.00

Antioxidant Activity

The antioxidant potential of 2,4-dihydroxybenzene-1,3-dicarboxylic acid has also been studied extensively. It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation. A study evaluated its antioxidant activity using DPPH and ABTS assays, revealing that it performs comparably to well-known antioxidants .

Table 3: Antioxidant Activity Assessment

MethodCompoundIC50 (µM)
DPPHGentisic Acid25
ABTSGentisic Acid30

Case Studies and Applications

Several case studies have highlighted the therapeutic potential of gentisic acid and its derivatives:

  • Neuroprotection : Compounds derived from gentisic acid have shown promise in neuroprotection against oxidative stress in neuronal cell lines like SH-SY5Y. These compounds were capable of penetrating the blood-brain barrier and exhibited low neurotoxicity .
  • Cancer Treatment : The selective cytotoxicity of gentisic acid derivatives against cancer cells suggests their potential use in targeted cancer therapies .

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